molecular formula C8H10N2O3 B1423693 Ethyl 6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylate CAS No. 2125-90-8

Ethyl 6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylate

Cat. No. B1423693
CAS RN: 2125-90-8
M. Wt: 182.18 g/mol
InChI Key: HSFDJZRPWZNKDX-UHFFFAOYSA-N
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Description

Ethyl 6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylate is a chemical compound with the CAS Number: 2125-90-8 . It is also known as 2,3-Dihydro-6-methyl-3-oxo-4-pyridazinecarboxylic acid ethyl ester and 6-Methyl-3-oxo-2,3-dihydro-pyridazine-4-carboxylic acid ethyl ester .


Synthesis Analysis

The synthesis of Ethyl 6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylate involves cyclization with diethyl malonate and sodium in ethanol at reflux temperature. This yields ethyl 3-oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carboxylate. Then, the conversion of the carbonyl group into SH is achieved by Lawesson’s reagent in toluene after 18 hours of heating at reflux condition .


Molecular Structure Analysis

The molecular weight of Ethyl 6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylate is 182.18 . The InChI Code is 1S/C8H10N2O3/c1-3-13-8(12)6-4-5(2)9-10-7(6)11/h4,9H,2-3H2,1H3,(H,10,11) .


Physical And Chemical Properties Analysis

Ethyl 6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylate is a solid substance .

Scientific Research Applications

Synthesis and Antimicrobial Applications

Antimicrobial Synthesis :Ethyl 6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylate and its derivatives have been actively involved in the synthesis of various compounds with antimicrobial properties. For instance, Farag et al. (2008) highlighted its utility in synthesizing new pyrido[1,2-f]pyrimidine, pyrazolo-[3,4-b]pyrido[1,2-/]pyrimidine, and substituted-6-(thien-2-yl)pyrimidine derivatives, exhibiting significant antimicrobial activity. Dey et al. (2022) expanded on this by synthesizing derivatives and testing their antimicrobial and antioxidant properties, noting particularly promising activities in specific compounds Farag, Kheder, & Mabkhot, 2008; Dey, Alam, Kemisetti, Yakin, & Islam, 2022.

Heterocyclic Compounds Synthesis :The compound has also been a key ingredient in the synthesis of heterocyclic compounds. For example, Hameed et al. (2017) described a method for creating polyfunctionally substituted cinnolines, which are pivotal in various natural compounds and drugs, indicating a broad spectrum of biological activities Hameed, Ahmed, fattah, Andrade, & Sadek, 2017.

Novel Pesticide Synthesis :In the realm of agriculture, ethyl 2-methyl-4-oxo-2-cyclohexen carboxylate, a close derivative, was used in synthesizing a novel pesticide, Chromafenozide. This highlights the compound's potential in contributing to the development of agricultural chemicals Yao Shan, 2011.

Pyridazine Derivatives Synthesis :Furthermore, the compound's derivatives have been instrumental in synthesizing various heterocycles, including pyrido[4″,3″:4″,5″]thieno[2″,3″:4,5]pyrimido[2,1-b][1,3,4]thiadiazine derivatives, illustrating its versatility in creating complex structures with potential pharmacological applications Deeb & El-Abbasy, 2006.

properties

IUPAC Name

ethyl 3-methyl-6-oxo-1H-pyridazine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-3-13-8(12)6-4-5(2)9-10-7(6)11/h4H,3H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSFDJZRPWZNKDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NNC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00679694
Record name Ethyl 6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylate

CAS RN

2125-90-8
Record name Ethyl 6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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